Yosprala vs. Enteric-Coated Aspirin 325 mg: Phase 3 Endoscopic Gastric Ulcer Incidence Reduction
In two identically-designed, 6-month, randomized, double-blind Phase 3 trials (combined N=1049), Yosprala (PA32540; 325 mg EC-aspirin + 40 mg IR-omeprazole) demonstrated a statistically significant 62.8% relative reduction in the incidence of endoscopically-confirmed gastric ulcers compared to enteric-coated aspirin 325 mg alone [1][2].
| Evidence Dimension | Endoscopic gastric ulcer incidence at 6 months |
|---|---|
| Target Compound Data | 3.2% (PA32540-treated subjects) |
| Comparator Or Baseline | 8.6% (enteric-coated aspirin 325 mg alone) |
| Quantified Difference | Absolute risk reduction 5.4%; Relative risk reduction 62.8%; P < 0.001 |
| Conditions | Patients with established cardiovascular disease taking aspirin 325 mg daily for ≥3 months, at risk for aspirin-associated gastric ulcers (age ≥55 or history of ulcer); endoscopy performed at baseline, 1, 3, and 6 months |
Why This Matters
This direct endoscopic evidence quantifies the gastroprotective benefit of the coordinated-delivery formulation, which is the primary differentiating factor for procurement decisions in populations requiring long-term aspirin therapy with elevated GI risk.
- [1] Whellan DJ, Goldstein JL, Cryer BL, et al. PA32540 (a coordinated-delivery tablet of enteric-coated aspirin 325 mg and immediate-release omeprazole 40 mg) versus enteric-coated aspirin 325 mg alone in subjects at risk for aspirin-associated gastric ulcers: results of two 6-month, phase 3 studies. Am Heart J. 2014;168(4):495-502. View Source
- [2] Ingram CA, Giang G, Wensel TM. Yosprala: Coordinated Delivery of a Proton Pump Inhibitor and Aspirin. J Pharm Technol. 2020 Apr;36(2):78-83. View Source
